molecular formula C15H19N3O5S B3346725 Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- CAS No. 123228-56-8

Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-

Cat. No.: B3346725
CAS No.: 123228-56-8
M. Wt: 353.4 g/mol
InChI Key: FVANNRDBVDGEGQ-UHFFFAOYSA-N
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Description

Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- is a complex organic compound with a unique structure that includes glycine residues and a phenylmethylthioacetyl group

Properties

IUPAC Name

2-[[2-[[2-[(2-benzylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-12(16-6-13(20)18-8-15(22)23)7-17-14(21)10-24-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVANNRDBVDGEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437319
Record name Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123228-56-8
Record name Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Benzylmercaptoacetyltriglycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK67QA44QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- typically involves multiple steps, starting with the protection of glycine residues and the introduction of the phenylmethylthioacetyl group. Common reagents used in these reactions include protecting agents, coupling reagents, and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- can undergo various chemical reactions, including:

    Oxidation: The phenylmethylthioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the phenylmethylthioacetyl group.

    Substitution: Nucleophilic substitution reactions can occur at the glycine residues or the phenylmethylthioacetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethylthioacetyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups at the glycine residues.

Scientific Research Applications

Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthioacetyl group may play a crucial role in binding to these targets, while the glycine residues can influence the compound’s overall conformation and reactivity. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[N-[N-[[(methylthio)acetyl]glycyl]glycyl]-
  • Glycine, N-[N-[N-[[(ethylthio)acetyl]glycyl]glycyl]-
  • Glycine, N-[N-[N-[[(benzylthio)acetyl]glycyl]glycyl]-

Uniqueness

Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]- is unique due to the presence of the phenylmethylthioacetyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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